molecular formula C47H66N8O12 B1678142 Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine CAS No. 142606-55-1

Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine

Cat. No.: B1678142
CAS No.: 142606-55-1
M. Wt: 935.1 g/mol
InChI Key: RLTLDVPHEYUGFZ-QSVFAHTRSA-N
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Description

The compound “p2Ca” refers to pyridine-2-carboxylic acid, an organic compound with the molecular formula C₆H₅NO₂. It is a derivative of pyridine, where a carboxyl group is attached to the second carbon atom of the pyridine ring. Pyridine-2-carboxylic acid is known for its versatility and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-carboxylic acid can be synthesized through several methods. One common method involves the oxidation of 2-methylpyridine using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the hydrolysis of 2-cyanopyridine. This process uses acidic or basic conditions to convert the nitrile group into a carboxylic acid group, resulting in the formation of pyridine-2-carboxylic acid.

Industrial Production Methods

In industrial settings, pyridine-2-carboxylic acid is often produced through the catalytic oxidation of 2-methylpyridine. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as vanadium pentoxide, and at elevated temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pyridine-2,3-dicarboxylic acid.

    Reduction: Reduction of pyridine-2-carboxylic acid can yield 2-pyridinemethanol.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: 2-Pyridinemethanol.

    Substitution: Esters, amides, and other derivatives.

Comparison with Similar Compounds

Pyridine-2-carboxylic acid can be compared with other similar compounds, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid. These compounds have similar catalytic efficiency but differ in their structural positions of the carboxyl group, which can influence their reactivity and applications .

List of Similar Compounds

  • Pyridine-3-carboxylic acid
  • Pyridine-4-carboxylic acid
  • Acetic acid
  • Ferric chloride
  • Betaine–oxalic acid
  • Betaine–succinic acid

Pyridine-2-carboxylic acid stands out due to its unique position of the carboxyl group, which enhances its versatility and effectiveness in various chemical and biological applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLDVPHEYUGFZ-QSVFAHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142606-55-1
Record name p2Ca Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 2
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 3
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 4
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 5
Reactant of Route 5
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Reactant of Route 6
Reactant of Route 6
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine

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